molecular formula C24H34O4 B021561 Actinopyrone B CAS No. 101359-69-7

Actinopyrone B

Cat. No. B021561
M. Wt: 386.5 g/mol
InChI Key: VKAOERDMNZUNBK-AUTRRBDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinopyrone B is a secondary metabolite produced by actinomycetes, which are a group of bacteria commonly found in soil. It has been found to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Vasodilating and Antimicrobial Properties

Actinopyrone B, along with its analogs Actinopyrones A and C, exhibits coronary vasodilating activities in anesthetized dogs. These compounds also demonstrate weak antimicrobial activities against certain Gram-positive bacteria and dermatophytes (Yano et al., 1986).

Synthesis and Structural Studies

The total synthesis and structural determination of Actinopyrone A have been achieved, which could be indicative of similar approaches for Actinopyrone B. Such studies are crucial for understanding the chemical nature and potential applications of these compounds (Hosokawa et al., 2006).

Anti-Helicobacter Pylori Agent

Actinopyrone A, closely related to Actinopyrone B, has been synthesized and identified as an anti-Helicobacter pylori agent. This suggests potential applications of Actinopyrone B in combating bacterial infections, particularly Helicobacter pylori (Hosokawa et al., 2008).

Potential Antitumor Properties

A study on actinopyrone derivatives from a deep-sea hydrothermal vent-derived Streptomyces sp. revealed that these compounds, including Actinopyrone B, might have potential as antitumor agents. This is based on the cytotoxicity observed against human cell lines (Zhang et al., 2021).

Molecular Chaperone Regulation

Actinopyrone D, closely related to Actinopyrone B, acts as a downregulator of the molecular chaperone GRP78. This suggests a potential application of Actinopyrone B in regulating molecular chaperones, which are critical in various cellular processes including stress responses and protein folding (Hayakawa et al., 2014).

Biosynthesis and Analogue Production

Research has also focused on the biosynthesis of Actinopyrones and the production of diverse analogues. This research is important for understanding the natural synthesis of these compounds and for potentially creating derivatives with enhanced or specialized properties (Zhang et al., 2022).

properties

CAS RN

101359-69-7

Product Name

Actinopyrone B

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one

InChI

InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+

InChI Key

VKAOERDMNZUNBK-AUTRRBDOSA-N

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O

synonyms

actinopyrone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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